Physicochemical Divergence: Elevated Lipophilicity and Polar Surface Area Relative to Non-Phenolic Analog
5-(2-Nitroethenyl)-2-(benzyloxy)phenol exhibits a calculated LogP (XLogP3) of 3.74 and a topological polar surface area (TPSA) of 75.28 Ų . In contrast, the closely related analog 2-benzyloxy-trans-β-nitrostyrene (CAS 40276-09-3), which lacks the free phenolic hydroxyl group, has a lower LogP of 2.80 and a smaller TPSA of approximately 55.05 Ų . The presence of the phenolic OH in the target compound increases both lipophilicity (due to the benzyl-protected oxygen) and polar surface area (due to the hydrogen-bond donor), which can significantly influence solubility in organic solvents, retention time in reverse-phase HPLC, and passive membrane permeability.
| Evidence Dimension | Calculated lipophilicity (LogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | LogP 3.74; TPSA 75.28 Ų |
| Comparator Or Baseline | 2-Benzyloxy-trans-β-nitrostyrene: LogP 2.80 (XLogP3); TPSA ~55.05 Ų |
| Quantified Difference | ΔLogP = +0.94; ΔTPSA = +20.23 Ų |
| Conditions | Calculated using XLogP3 algorithm; data from chemical database entries |
Why This Matters
The higher LogP and TPSA affect solubility, chromatographic separation, and membrane permeability, making the target compound more suitable for applications requiring moderate lipophilicity and distinct polarity.
